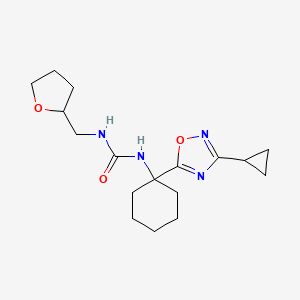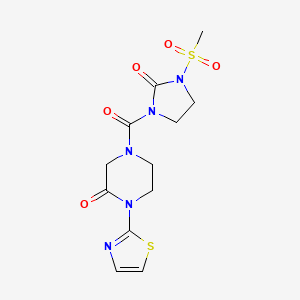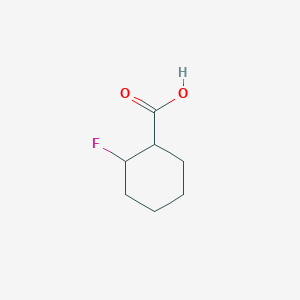![molecular formula C12H17NO4S B2396718 4-[(2-Phenoxyethyl)sulfonyl]morpholine CAS No. 312590-74-2](/img/structure/B2396718.png)
4-[(2-Phenoxyethyl)sulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Phenoxyethyl)sulfonyl]morpholine is a chemical compound that has been extensively studied in the field of scientific research. It is a morpholine derivative that has been found to have various applications in the laboratory setting. In
科学研究应用
4-[(2-Phenoxyethyl)sulfonyl]morpholine has been found to have various applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as sulfonamides and sulfonate esters. It has also been used as a starting material in the synthesis of other heterocyclic compounds, such as oxazolidinones and pyrrolidines.
作用机制
The mechanism of action of 4-[(2-Phenoxyethyl)sulfonyl]morpholine is not well understood. However, it has been found to have sulfonamide-like properties, which suggests that it may inhibit enzymes that require a sulfonamide group for activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have low toxicity in animal studies, which suggests that it may be relatively safe for use in laboratory experiments.
实验室实验的优点和局限性
One advantage of using 4-[(2-Phenoxyethyl)sulfonyl]morpholine in laboratory experiments is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, which makes it a safer alternative to other compounds that may be more hazardous. However, one limitation of using this compound is that its mechanism of action is not well understood, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on 4-[(2-Phenoxyethyl)sulfonyl]morpholine. One direction is to further explore its mechanism of action and its potential as an enzyme inhibitor. Another direction is to investigate its potential as a starting material for the synthesis of other heterocyclic compounds. Finally, it may be useful to explore its potential as a reagent in the synthesis of other compounds, such as sulfonamides and sulfonate esters.
Conclusion
In conclusion, this compound is a morpholine derivative that has various applications in scientific research. Its synthesis method is relatively simple, and it has been found to have low toxicity in animal studies. While its mechanism of action is not well understood, it may have potential as an enzyme inhibitor and as a starting material for the synthesis of other heterocyclic compounds. Further research is needed to fully explore its potential in these areas.
合成方法
The synthesis of 4-[(2-Phenoxyethyl)sulfonyl]morpholine involves the reaction of morpholine with 2-phenoxyethanesulfonyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then isolated and purified using standard techniques, such as column chromatography.
属性
IUPAC Name |
4-(2-phenoxyethylsulfonyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-18(15,13-6-8-16-9-7-13)11-10-17-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORWMYAQNXEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)
![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)
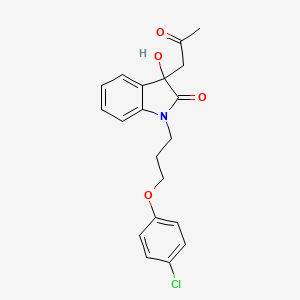
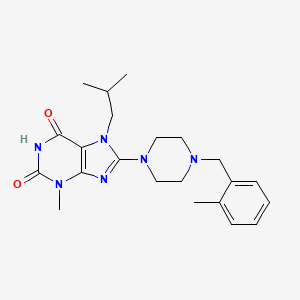
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
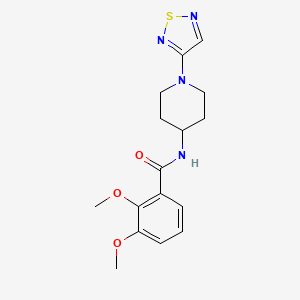
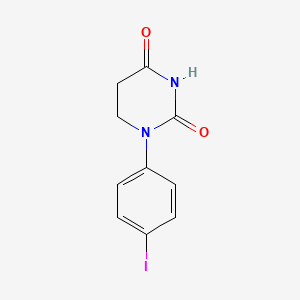
![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
